3-((4-Bromobenzyl)thio)-6-(pyridin-4-yl)pyridazine
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Overview
Description
3-((4-Bromobenzyl)thio)-6-(pyridin-4-yl)pyridazine is an organic compound that features a pyridazine ring substituted with a 4-bromobenzylthio group and a pyridin-4-yl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Bromobenzyl)thio)-6-(pyridin-4-yl)pyridazine typically involves the following steps:
Formation of the Pyridazine Core: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the 4-Bromobenzylthio Group: This step involves the nucleophilic substitution of a bromobenzyl halide with a thiol group.
Attachment of the Pyridin-4-yl Group: This can be done through a coupling reaction, such as Suzuki or Heck coupling, using a pyridine derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the pyridazine ring or the bromine atom, potentially leading to debromination.
Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Debrominated products or reduced pyridazine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: Compounds with pyridazine rings are often used as ligands in catalysis.
Material Science:
Biology and Medicine
Drug Development: Potential use as a scaffold for designing new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Biological Probes: Used in the development of probes for studying biological processes.
Industry
Agriculture: Potential use in the development of agrochemicals.
Polymers: Incorporation into polymer structures for enhanced properties.
Mechanism of Action
The mechanism of action of 3-((4-Bromobenzyl)thio)-6-(pyridin-4-yl)pyridazine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The pyridazine ring can engage in π-π stacking interactions, while the bromobenzylthio group can form hydrogen bonds or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-((4-Chlorobenzyl)thio)-6-(pyridin-4-yl)pyridazine
- 3-((4-Methylbenzyl)thio)-6-(pyridin-4-yl)pyridazine
- 3-((4-Fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine
Uniqueness
3-((4-Bromobenzyl)thio)-6-(pyridin-4-yl)pyridazine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding, which can enhance binding affinity to biological targets.
Properties
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-6-pyridin-4-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3S/c17-14-3-1-12(2-4-14)11-21-16-6-5-15(19-20-16)13-7-9-18-10-8-13/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEBHZMJZXOSTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(C=C2)C3=CC=NC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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